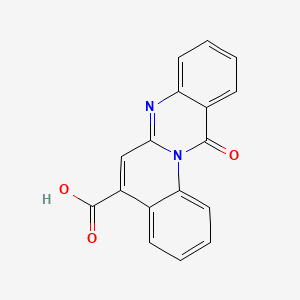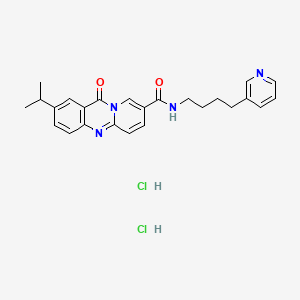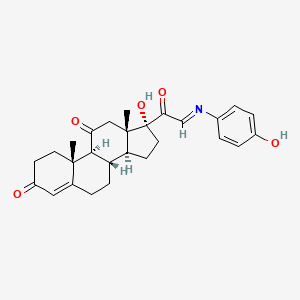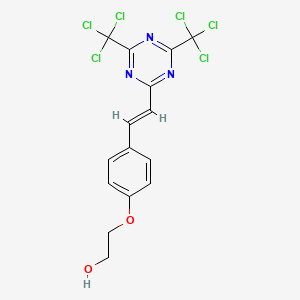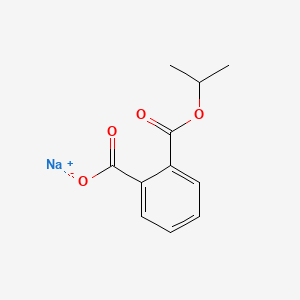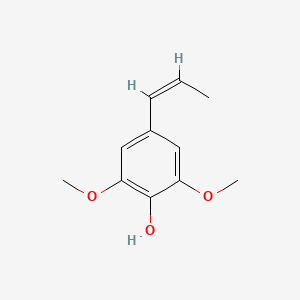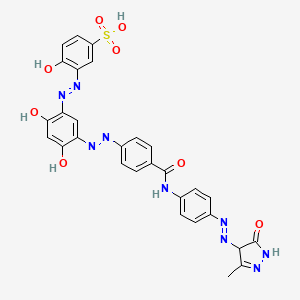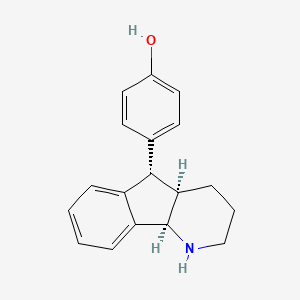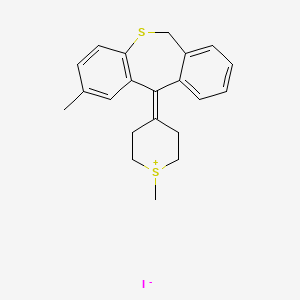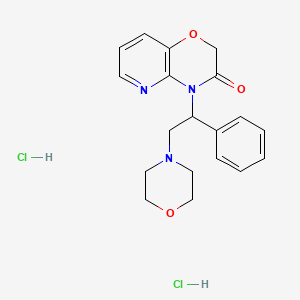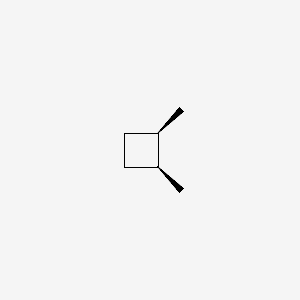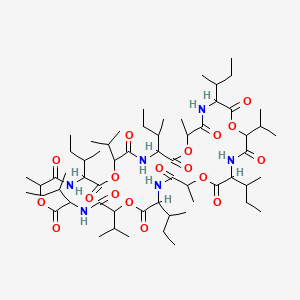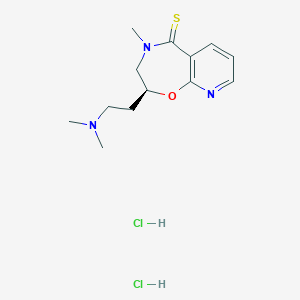
Rocastine dihydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rocastine dihydrochloride, (S)-, involves the reaction of 2-(2-(dimethylamino)ethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of rocastine dihydrochloride, (S)-, follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Rocastine dihydrochloride, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
科学研究应用
Rocastine dihydrochloride, (S)-, has a wide range of applications in scientific research:
作用机制
Rocastine dihydrochloride, (S)-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents histamine from causing allergic symptoms such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier, which accounts for its nonsedating properties .
相似化合物的比较
Terfenadine: Another nonsedating antihistamine with a similar mechanism of action but a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine that crosses the blood-brain barrier and causes drowsiness.
Chlorpheniramine: A sedating antihistamine with anticholinergic properties.
Uniqueness: Rocastine dihydrochloride, (S)-, is unique due to its rapid onset of action and lack of sedative effects. This makes it particularly useful for patients who need quick relief from allergic symptoms without experiencing drowsiness .
属性
CAS 编号 |
104641-56-7 |
|---|---|
分子式 |
C13H21Cl2N3OS |
分子量 |
338.3 g/mol |
IUPAC 名称 |
(2S)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m0../s1 |
InChI 键 |
YMPCDUXVFUPMJD-XRIOVQLTSA-N |
手性 SMILES |
CN1C[C@@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
规范 SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


